

Discovery and first synthesis of 2-Nitrophenoxyacetyl Chloride

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Compound of Interest

Compound Name: 2-Nitrophenoxyacetyl Chloride

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An In-depth Technical Guide on the Discovery and First Synthesis of **2-Nitrophenoxyacetyl Chloride**

Introduction

2-Nitrophenoxyacetyl chloride is a reactive organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, which combines the reactivity of an acyl chloride with the electronic properties of a nitrophenoxy group, makes it a versatile building block. This guide details the historical context of its first synthesis, which can be logically deduced from established chemical principles, and provides a comprehensive experimental protocol for its preparation. The synthesis is a two-step process beginning with the formation of 2-nitrophenoxyacetic acid via the Williamson ether synthesis, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of **2-nitrophenoxyacetyl chloride**.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
2-Nitrophenol	C ₆ H ₅ NO ₃	139.11	44-46
Chloroacetic Acid	C ₂ H ₃ ClO ₂	94.50	61-63
2-Nitrophenoxyacetic Acid	C ₈ H ₇ NO ₅	197.15	Approx. 155-158
Thionyl Chloride	SOCl ₂	118.97	-104.5
2-Nitrophenoxyacetyl Chloride	C ₈ H ₆ ClNO ₄	215.59	Not readily available

Experimental Protocols

The first synthesis of **2-nitrophenoxyacetyl chloride** can be described in two main stages: the synthesis of the precursor 2-nitrophenoxyacetic acid and its subsequent conversion to the final product.

Step 1: Synthesis of 2-Nitrophenoxyacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and an organohalide.^[1] In this case, the phenoxide of 2-nitrophenol reacts with chloroacetic acid in a nucleophilic substitution reaction.

Methodology:

- Preparation of the Phenoxide:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-nitrophenoxide.
- Reaction with Chloroacetic Acid:** To the solution of sodium 2-nitrophenoxide, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (forming sodium chloroacetate). The mixture is then heated under reflux. The 2-nitrophenoxide ion attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion in an SN2 reaction.

- **Acidification and Isolation:** After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the 2-nitrophenoxyacetic acid to precipitate out of the solution.
- **Purification:** The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an appropriate organic solvent to yield the final product.

Step 2: Synthesis of 2-Nitrophenoxyacetyl Chloride

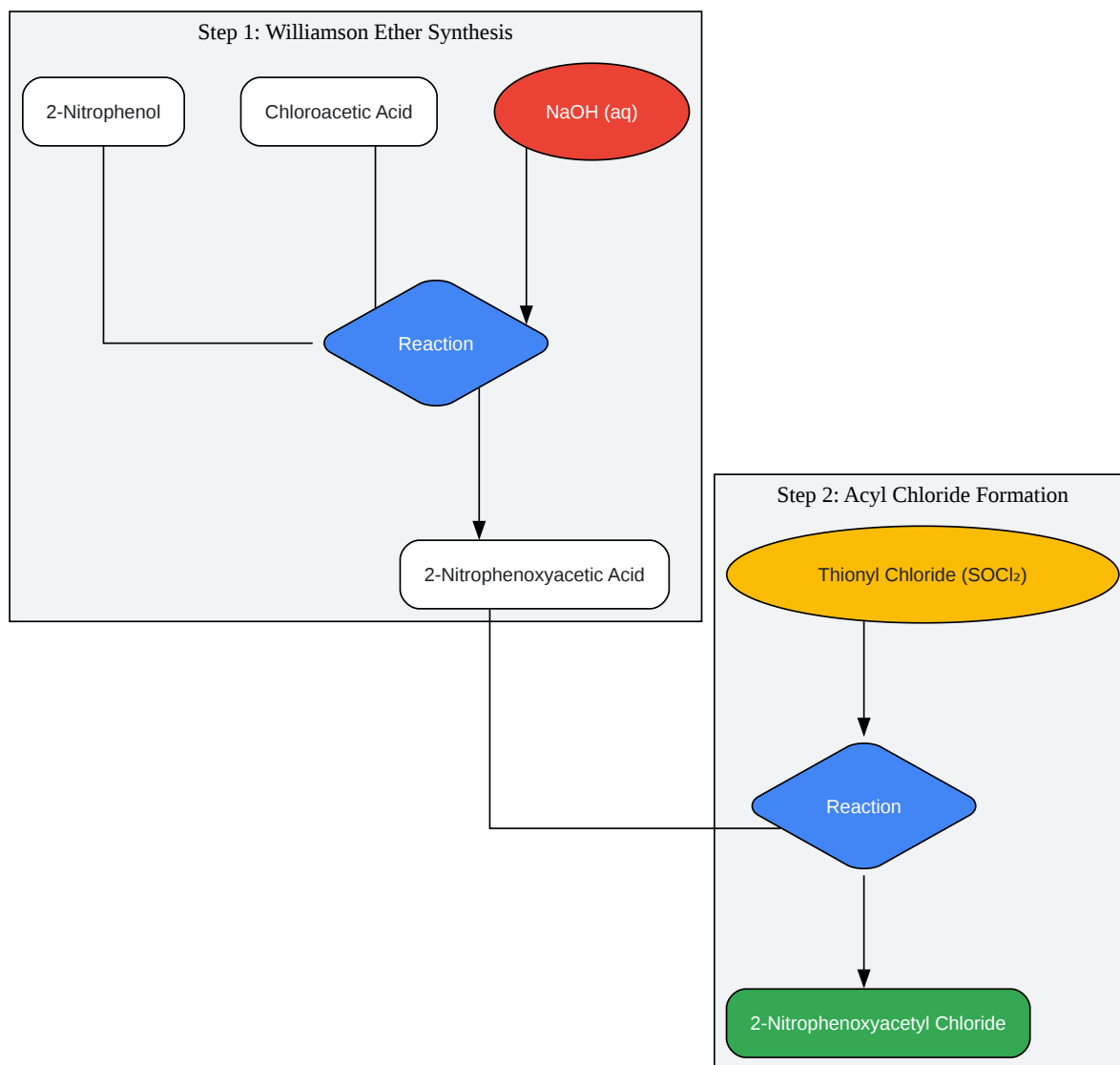
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl_2) is a common and efficient method for this purpose.^{[2][3][4]}

Methodology:

- **Reaction Setup:** In a fume hood, a flask containing dry 2-nitrophenoxyacetic acid is fitted with a reflux condenser, which is connected to a gas trap to neutralize the HCl and SO_2 byproducts.
- **Addition of Thionyl Chloride:** Thionyl chloride is added to the 2-nitrophenoxyacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- **Reaction Conditions:** The mixture is gently warmed under reflux. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion.
- **Isolation of the Product:** After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude **2-nitrophenoxyacetyl chloride** can then be purified by vacuum distillation.

Reaction Pathways and Workflows

The overall synthesis can be visualized as a two-step process. The first step establishes the ether linkage, and the second step activates the carboxylic acid to the more reactive acyl chloride.



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Caption: Overall synthesis pathway for **2-Nitrophenoxyacetyl Chloride**.

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